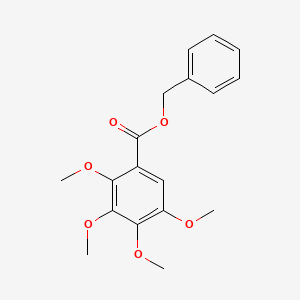

Benzyl 2,3,4,5-tetramethoxybenzoate

Beschreibung

Benzyl 2,3,4,5-tetramethoxybenzoate is a benzoic acid derivative featuring a benzyl ester group and four methoxy substituents at positions 2, 3, 4, and 5 on the aromatic ring.

Eigenschaften

CAS-Nummer |

114296-43-4 |

|---|---|

Molekularformel |

C18H20O6 |

Molekulargewicht |

332.3 g/mol |

IUPAC-Name |

benzyl 2,3,4,5-tetramethoxybenzoate |

InChI |

InChI=1S/C18H20O6/c1-20-14-10-13(15(21-2)17(23-4)16(14)22-3)18(19)24-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |

InChI-Schlüssel |

JXAZEMBBEWBJDA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=CC=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,5-tetramethoxybenzoate typically involves the esterification of 2,3,4,5-tetramethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of Benzyl 2,3,4,5-tetramethoxybenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reactants and catalysts can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2,3,4,5-tetramethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzyl 2,3,4,5-tetramethoxybenzoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its methoxy groups can be modified to create derivatives with potential pharmacological activities.

Industry: In the industrial sector, Benzyl 2,3,4,5-tetramethoxybenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers and resins.

Wirkmechanismus

The mechanism of action of Benzyl 2,3,4,5-tetramethoxybenzoate involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2,3,4,5-tetramethoxybenzoate with key structural analogs, focusing on substituent effects, synthesis complexity, and functional properties.

Substituent Effects: Methoxy vs. Methyl Groups

2,3,4,5-Tetramethylbenzoic Acid ():

- Substituents: Four methyl groups at positions 2,3,4,5.

- Functional Group: Carboxylic acid (vs. ester).

- Key Differences: Methyl groups are electron-donating but less polar than methoxy groups, reducing solubility in polar solvents. The carboxylic acid group enhances acidity (pKa ~4.2) compared to the neutral ester .

Ester Group Variations

Methyl Benzoate (CAS 93-58-3, ):

- Structure: Simple aliphatic ester (methyl group).

- Properties: Lower molecular weight (136.15 g/mol) and higher volatility compared to benzyl esters. Widely used as a solvent or flavoring agent.

- Synthesis: Straightforward esterification, unlike the multi-step synthesis required for tetramethoxy derivatives .

Benzyl Benzoate :

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents | Ester Group | Notable Properties |

|---|---|---|---|---|

| Benzyl 2,3,4,5-Tetramethoxybenzoate | Not Provided | 2,3,4,5-OCH₃ | Benzyl | High polarity, steric hindrance |

| 2,3,4,5-Tetramethylbenzoic Acid | Not Provided | 2,3,4,5-CH₃ | Carboxylic Acid | Low solubility, acidic (pKa ~4.2) |

| Methyl Benzoate | 93-58-3 | None | Methyl | Volatile, low molecular weight |

| Phenyl Benzoate | 93-99-2 | None | Phenyl | High thermal stability |

| Benzyl Benzoate | 120-51-4 | None | Benzyl | Lipophilic, pharmaceutical applications |

Research Findings and Implications

- Polarity and Solubility : The tetramethoxy groups in Benzyl 2,3,4,5-tetramethoxybenzoate enhance polarity, making it more soluble in polar aprotic solvents (e.g., DMSO) compared to methyl or phenyl analogs. This property could favor its use in reactions requiring polar environments .

- Steric Effects : The dense methoxy substitution may impede reactions at the ester carbonyl, necessitating optimized catalytic conditions (e.g., Pd(OAc)₂/TBAF systems as in ) .

- Thermal Stability : Unlike phenyl benzoate, the benzyl ester group offers moderate thermal stability, while methoxy groups may reduce decomposition rates compared to aliphatic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.